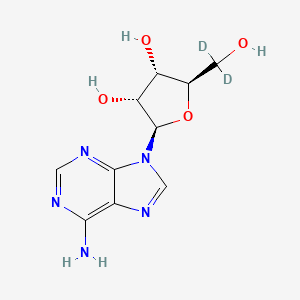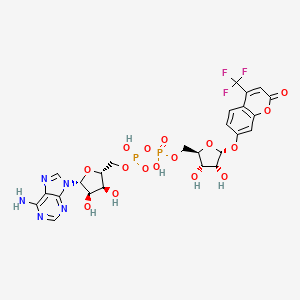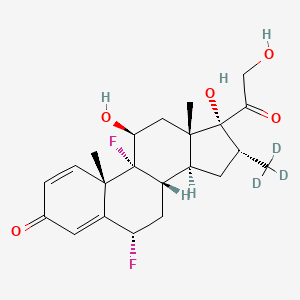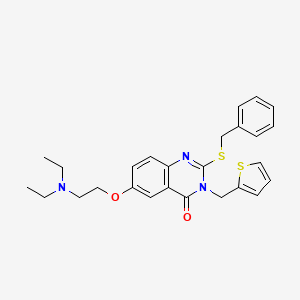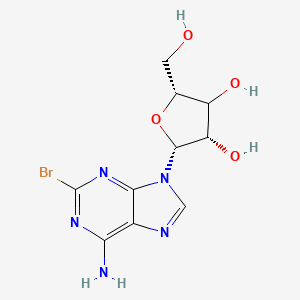
(2R,3S,5R)-2-(6-amino-2-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,5R)-2-(6-amino-2-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids such as DNA and RNA. The presence of the bromine atom and the specific stereochemistry at the 2, 3, and 5 positions of the oxolane ring make this compound unique and potentially useful in various scientific and medical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-2-(6-amino-2-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. One common approach is to start with a protected ribose derivative, which undergoes a series of chemical transformations to introduce the purine base and the bromine atom. The key steps in the synthesis may include:
Glycosylation: The protected ribose derivative is reacted with a purine base precursor under acidic or basic conditions to form the nucleoside.
Bromination: The nucleoside is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Deprotection: The protecting groups on the ribose moiety are removed under acidic or basic conditions to yield the final compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This could involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
(2R,3S,5R)-2-(6-amino-2-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxyl group or reduced to a methyl group using suitable reagents.
Hydrolysis: The glycosidic bond between the purine base and the ribose moiety can be cleaved under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or thiourea can be used to replace the bromine atom.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom with an amine would yield an amino-substituted nucleoside, while oxidation of the hydroxymethyl group would yield a carboxyl-substituted nucleoside.
科学的研究の応用
(2R,3S,5R)-2-(6-amino-2-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex nucleoside analogs.
Biology: It can be used to study the mechanisms of nucleic acid replication and repair.
Medicine: It has potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: It can be used in the development of new pharmaceuticals and diagnostic tools.
作用機序
The mechanism of action of (2R,3S,5R)-2-(6-amino-2-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. The bromine atom and the specific stereochemistry of the compound may enhance its binding affinity to certain enzymes or receptors involved in nucleic acid metabolism. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Acyclovir: A nucleoside analog used as an antiviral agent.
Zidovudine: A nucleoside analog used as an antiretroviral agent.
Gemcitabine: A nucleoside analog used as an anticancer agent.
Uniqueness
(2R,3S,5R)-2-(6-amino-2-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is unique due to the presence of the bromine atom and the specific stereochemistry at the 2, 3, and 5 positions of the oxolane ring. These features may confer enhanced biological activity and selectivity compared to other nucleoside analogs.
特性
分子式 |
C10H12BrN5O4 |
|---|---|
分子量 |
346.14 g/mol |
IUPAC名 |
(2R,3S,5R)-2-(6-amino-2-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12BrN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5?,6+,9-/m1/s1 |
InChIキー |
PGHYIISMDPKFKH-DTUHVUQASA-N |
異性体SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)Br)N |
正規SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


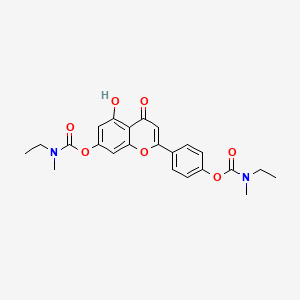

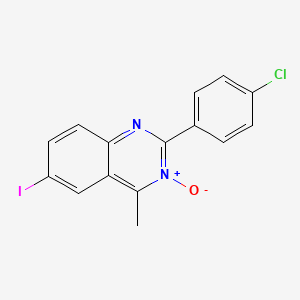
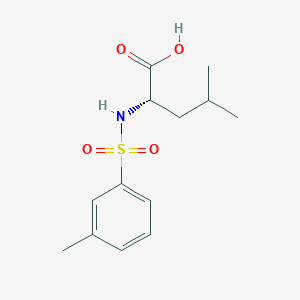

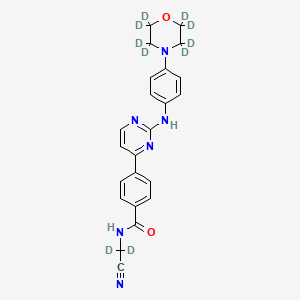
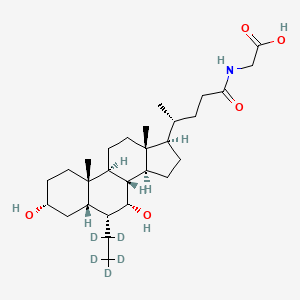

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione](/img/structure/B12408581.png)
